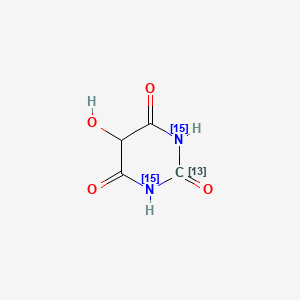
5-hydroxy-(213C,1,3-15N2)1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hydroxy-(213C,1,3-15N2)1,3-diazinane-2,4,6-trione is a chemically stable organic compound with the molecular formula C3[13C]H4[15N]2O4 . It is a dimeric form of uric acid where nitrogen atoms and part of the carbon atoms are replaced by isotopes carbon-13 and nitrogen-15 . This compound appears as a white crystalline powder and is soluble in water and organic solvents . Due to its isotopic labeling, this compound is widely used in scientific research, particularly in nuclear magnetic resonance (NMR) studies .
Métodos De Preparación
5-hydroxy-(213C,1,3-15N2)1,3-diazinane-2,4,6-trione can be synthesized using isotopically labeled starting materials . The synthesis involves reacting isotopically labeled compounds with uric acid or its derivatives, followed by crystallization and purification to obtain the target product . Industrial production methods typically involve the use of closed growth chambers and hydroponic nutrient supply to achieve high degrees of isotopic enrichment . For instance, 13C-labeling can be achieved by growing plants in a 13CO2 atmosphere, while 15N-labeling requires 15N-containing salts in the nutrient solution .
Análisis De Reacciones Químicas
5-hydroxy-(213C,1,3-15N2)1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of alloxan .
Aplicaciones Científicas De Investigación
5-hydroxy-(213C,1,3-15N2)1,3-diazinane-2,4,6-trione has numerous applications in scientific research. It is commonly used as an internal standard in NMR studies to determine the relative abundance of isotopes in samples . Additionally, it is employed in isotope tracing studies and isotope exchange reactions . In biology and medicine, this compound is used to study metabolic pathways and to test nutritional vitamin E status. In the environmental field, it serves as a standard for detecting pollutants in air, water, soil, sediment, and food.
Mecanismo De Acción
The mechanism of action of 5-hydroxy-(213C,1,3-15N2)1,3-diazinane-2,4,6-trione involves its participation in redox cycles . When reduced, it forms dialuric acid, which can be re-oxidized back to alloxan, generating reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide . These ROS can further react to form highly reactive hydroxyl radicals through the Fenton reaction . The generation of ROS and the subsequent increase in cytosolic calcium concentration lead to the rapid destruction of cells .
Comparación Con Compuestos Similares
5-hydroxy-(213C,1,3-15N2)1,3-diazinane-2,4,6-trione is unique due to its isotopic labeling, which makes it particularly useful in NMR studies and isotope tracing experiments . Similar compounds include 5-Hydroxybarbituric Acid-13C,15N2, 2,4,5,6-Pyrimidinetetrol-13C,15N2, and 5,6-Dihydroxyuracil-13C,15N2. These compounds share similar chemical structures and isotopic labeling but differ in their specific applications and reactivity.
Propiedades
IUPAC Name |
5-hydroxy-(213C,1,3-15N2)1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O4/c7-1-2(8)5-4(10)6-3(1)9/h1,7H,(H2,5,6,8,9,10)/i4+1,5+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEWMNTVZPFPQI-VMGGCIAMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)NC1=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(C(=O)[15NH][13C](=O)[15NH]C1=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391053-76-1 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1391053-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-2-([7-[(3-methyl-1,3-thiazolidin-2-ylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B587620.png)

![2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane-d5](/img/new.no-structure.jpg)

![4,7-Ethano[1,2]dioxino[4,5-d]isoxazole(9CI)](/img/structure/B587631.png)

![2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane](/img/structure/B587635.png)


